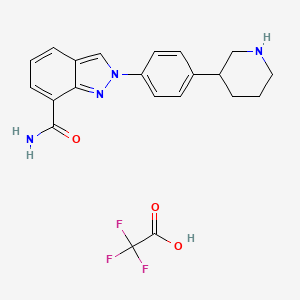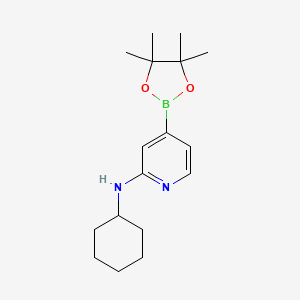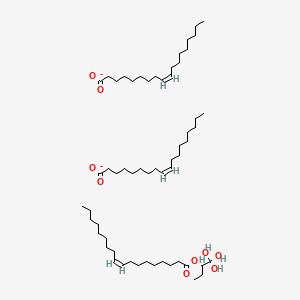
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by the presence of a long-chain unsaturated fatty acid esterified with a trihydroxybutan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with 1,1,1-trihydroxybutan-2-ol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and purity of the final product.
化学反应分析
Types of Reactions
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the (Z)-octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in the trihydroxybutan-2-yl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and biodegradable polymers.
作用机制
The mechanism of action of (Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling processes. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.
相似化合物的比较
Similar Compounds
Methyl oleate: Another fatty acid ester with a similar structure but different functional groups.
Glycerol monostearate: Contains a glycerol backbone instead of a trihydroxybutan-2-yl group.
Ethyl oleate: Similar fatty acid ester with an ethyl group instead of a trihydroxybutan-2-yl group.
Uniqueness
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate is unique due to its combination of a long-chain unsaturated fatty acid and a trihydroxybutan-2-yl group. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C58H108O9-2 |
|---|---|
分子量 |
949.5 g/mol |
IUPAC 名称 |
(Z)-octadec-9-enoate;1,1,1-trihydroxybutan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O5.2C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)27-20(4-2)22(24,25)26;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12,20,24-26H,3-10,13-19H2,1-2H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/p-2/b12-11-;2*10-9- |
InChI 键 |
ZTLACRFOBMRSRW-IOJAXFIZSA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)OC(C(O)(O)O)CC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)OC(CC)C(O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)
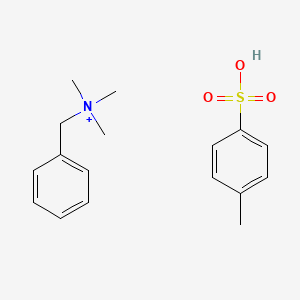
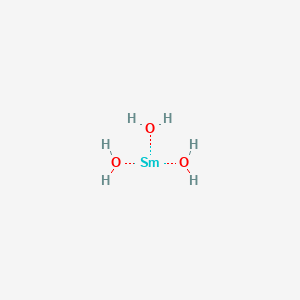
![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
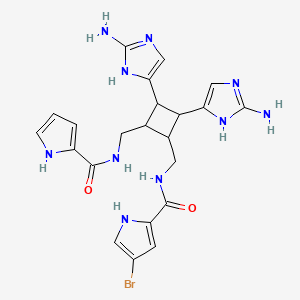
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
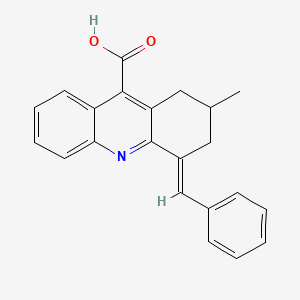

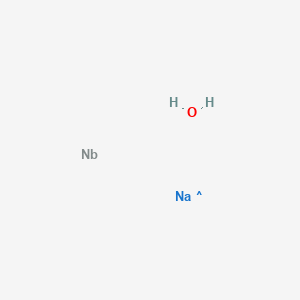
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

